molecular formula C12H16 B14690768 7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene CAS No. 25402-81-7

7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B14690768
CAS No.: 25402-81-7
M. Wt: 160.25 g/mol
InChI Key: PCNJMWIUWZWHDE-UHFFFAOYSA-N
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Description

7-tert-Butylbicyclo[420]octa-1,3,5-triene is an organic compound with the molecular formula C12H16 It is a bicyclic structure featuring a tert-butyl group attached to a bicyclo[420]octa-1,3,5-triene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene typically involves the use of terminal aryl alkynes and a rhodium (I) complex as a catalyst. The reaction proceeds through a one-pot procedure that includes head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The reaction conditions often require an inert atmosphere, such as argon, and low temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The tert-butyl group can influence the compound’s hydrophobic interactions, affecting its overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the tert-butyl group, making it less hydrophobic.

    7-Butylbicyclo[4.2.0]octa-1,3,5-triene: Similar structure but with a butyl group instead of a tert-butyl group.

Uniqueness

7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene is unique due to the presence of the tert-butyl group, which enhances its hydrophobicity and potentially its binding interactions with molecular targets. This structural feature can lead to different chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

25402-81-7

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

7-tert-butylbicyclo[4.2.0]octa-1,3,5-triene

InChI

InChI=1S/C12H16/c1-12(2,3)11-8-9-6-4-5-7-10(9)11/h4-7,11H,8H2,1-3H3

InChI Key

PCNJMWIUWZWHDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC2=CC=CC=C12

Origin of Product

United States

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